molecular formula C7H8O2 B14426051 2-Acetylcyclopent-2-en-1-one CAS No. 80436-90-4

2-Acetylcyclopent-2-en-1-one

Cat. No.: B14426051
CAS No.: 80436-90-4
M. Wt: 124.14 g/mol
InChI Key: IORSDMUEBMOLDG-UHFFFAOYSA-N
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Description

2-Acetylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H8O2. It is a derivative of cyclopentenone, featuring both a ketone and an alkene functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylcyclopent-2-en-1-one can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the desired scale, cost, and specific application requirements.

Mechanism of Action

The mechanism of action of 2-acetylcyclopent-2-en-1-one involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone, leading to the formation of new bonds. This reactivity is exploited in various synthetic applications, including the formation of complex organic molecules .

Comparison with Similar Compounds

2-Acetylcyclopent-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a five-membered ring with both ketone and alkene functional groups, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

80436-90-4

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-acetylcyclopent-2-en-1-one

InChI

InChI=1S/C7H8O2/c1-5(8)6-3-2-4-7(6)9/h3H,2,4H2,1H3

InChI Key

IORSDMUEBMOLDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCCC1=O

Origin of Product

United States

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